![molecular formula C24H20ClN5O4 B2802175 Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 887467-14-3](/img/no-structure.png)

Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

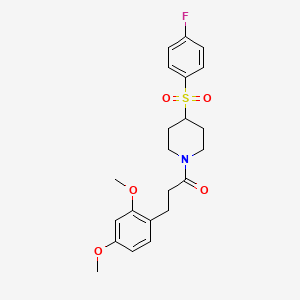

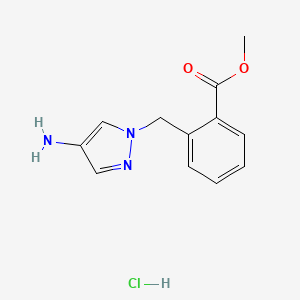

Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing imidazolino[1,2-h]purin derivatives, are of interest due to their broad range of biological activities. For instance, the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems has been explored through multi-step synthesis processes, highlighting the utility of purine derivatives in generating diverse heterocyclic structures with potential pharmacological applications (Hesek & Rybár, 1994).

Novel Ligands for Receptor Studies

Compounds structurally related to imidazolino purines have been investigated for their affinity towards human adenosine receptors. Modifications on the imidazoline ring of such compounds have shown to significantly affect their binding affinities, suggesting their potential as molecular tools for studying receptor pharmacology and as lead compounds for drug development (Ozola et al., 2003).

Antioxidant and Anti-inflammatory Properties

Derivatives of theophylline, a closely related purine compound, have been synthesized and their antioxidant and anti-inflammatory properties evaluated. These studies indicate that specific substitutions on the purine ring can enhance biological activities, offering a basis for the development of novel therapeutic agents (Кorobko et al., 2018).

Cyclization Reactions and Synthetic Methodologies

Research on the synthesis of complex heterocyclic systems often involves the cyclization of precursor molecules. Studies on the intermolecular cyclization of alkenes and active methylene compounds in the presence of transition metal catalysts contribute to the understanding of novel synthetic routes for the preparation of intricate heterocyclic compounds (Ouyang et al., 1997).

Applications in Material Science

Heterocyclic compounds with imidazolino purine structures have also been explored for their potential applications in material science, including as ligands in catalytic processes and in the development of nonlinear optical materials. Such applications underscore the versatility of these compounds beyond biological contexts (Zhu et al., 2007).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine to form 8-(4-chlorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate, which is subsequently converted to the target compound by reaction with phenylmagnesium bromide followed by acid hydrolysis.", "Starting Materials": [ "4-chlorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine in the presence of a coupling reagent such as EDC or DCC to form 8-(4-chlorophenyl)-1,7-dimethylxanthine.", "Reaction of 8-(4-chlorophenyl)-1,7-dimethylxanthine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Reaction of ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate with phenylmagnesium bromide in the presence of a catalyst such as copper iodide to form the corresponding Grignard reagent.", "Acid hydrolysis of the Grignard reagent to form Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |

| 887467-14-3 | |

Molecular Formula |

C24H20ClN5O4 |

Molecular Weight |

477.91 |

IUPAC Name |

benzyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

DEBYSDIZLCBAOI-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[cd]indol-2-amine](/img/structure/B2802092.png)

![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)

![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)